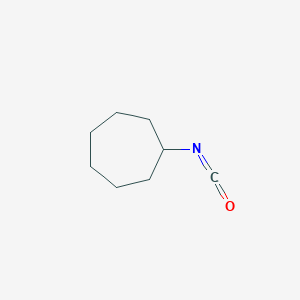
Methyl 3-(2-chloroacetamido)-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-chloroacetamido)-4-methylbenzoate, also known as M3CMB, is a compound found in various natural sources, including plants and fungi. It has been studied for its potential applications in various scientific fields, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Antimicrobial Agent Development
The compound has been explored for its potential as an antimicrobial agent. Researchers have synthesized derivatives that exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Salmonella typhi, and Klebsiella pneumoniae. These derivatives also show antifungal properties against strains like Candida albicans and Aspergillus niger, comparable to fluconazole .
Anticancer Activity
Methyl 3-(2-chloroacetamido)-4-methylbenzoate derivatives have been evaluated for their anticancer properties. In vitro studies have demonstrated that certain compounds exhibit potent activity against human colorectal carcinoma cell lines (HCT116), surpassing the efficacy of standard drugs like 5-FU .
Chemical Synthesis Intermediate
This compound serves as an intermediate in the synthesis of more complex molecules. It has been used in the preparation of benzamide analogues, which are of interest due to their biological activities .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors . For instance, imidazole-containing compounds, which share a similar structure, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s likely that the compound interacts with its targets through covalent bonding, given the presence of a reactive chloroacetamido group . This group can form a covalent bond with a nucleophilic site on the target protein, leading to changes in the protein’s function .
Biochemical Pathways
For example, imidazole-containing compounds have been reported to inhibit the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as anti-inflammatory, antitumor, and antimicrobial effects .
properties
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]-4-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7-3-4-8(11(15)16-2)5-9(7)13-10(14)6-12/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTXPUFVJPYMIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392319 |
Source


|
| Record name | Methyl 3-(2-chloroacetamido)-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-chloroacetamido)-4-methylbenzoate | |
CAS RN |
54941-43-4 |
Source


|
| Record name | Methyl 3-(2-chloroacetamido)-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-(Benzyloxy)-3-nitrophenyl]acetic acid](/img/structure/B1274817.png)



![2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL](/img/structure/B1274832.png)




